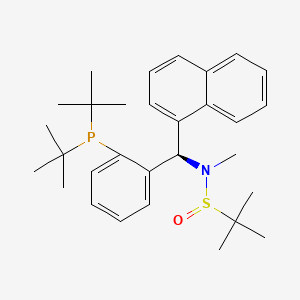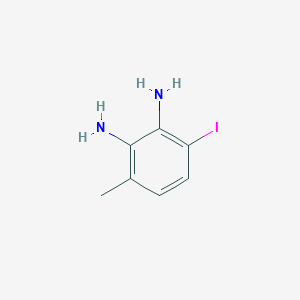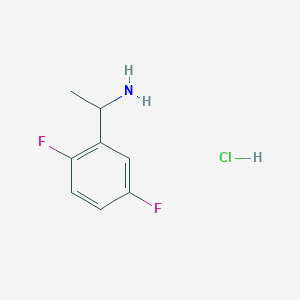
1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanone hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanone hydrate is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties and are widely used in various scientific research fields, including chemistry, biology, medicine, and industry. The presence of both bromine and trifluoromethyl groups in the pyridine ring imparts distinct reactivity and stability to the compound.
Méthodes De Préparation
The synthesis of 1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanone hydrate typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-5-(trifluoromethyl)pyridine.
Reaction with Trifluoroacetic Anhydride: The starting material is reacted with trifluoroacetic anhydride in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Hydration: The resulting product is then subjected to hydration to obtain the hydrate form of the compound.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanone hydrate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanone hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanone hydrate involves its interaction with specific molecular targets and pathways. The trifluoromethyl and bromine groups in the compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanone hydrate can be compared with other similar compounds, such as:
2-Bromo-5-(trifluoromethyl)pyridine: This compound lacks the ethanone and hydrate groups, making it less reactive in certain chemical reactions.
2-Bromo-3-nitro-5-(trifluoromethyl)pyridine: The presence of a nitro group in this compound imparts different chemical properties and reactivity.
2-Bromo-5-(trifluoromethyl)pyridin-3-amine: The amine group in this compound makes it more suitable for certain biological applications.
The uniqueness of this compound lies in its combination of bromine, trifluoromethyl, ethanone, and hydrate groups, which provide a distinct set of chemical and biological properties.
Propriétés
Formule moléculaire |
C8H4BrF6NO2 |
|---|---|
Poids moléculaire |
340.02 g/mol |
Nom IUPAC |
1-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]-2,2,2-trifluoroethanone;hydrate |
InChI |
InChI=1S/C8H2BrF6NO.H2O/c9-4-2-16-5(7(10,11)12)1-3(4)6(17)8(13,14)15;/h1-2H;1H2 |
Clé InChI |
IWKCAXILVZEFQT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1C(F)(F)F)Br)C(=O)C(F)(F)F.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B15328955.png)


![3-(3-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B15328964.png)
![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonyl chloride](/img/structure/B15328969.png)





